THPP-11f
Description
THPP-11f is a tetrahydropyranophenanthrene (THP) derivative characterized by a fused tetrahydropyran-phenanthrene core structure. The compound’s synthesis likely follows established protocols for THP derivatives, involving cyclization and functional group modifications to optimize stability and bioactivity .
Properties
Molecular Formula |
C25H31N7O |
|---|---|
Molecular Weight |
445.571 |
IUPAC Name |
4-(6-(6-Methoxy-5-methylpyridin-3-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-yl)-N-(1-methylpiperidin-4-yl)pyridin-2-amine |
InChI |
InChI=1S/C25H31N7O/c1-17-12-20(14-27-25(17)33-3)32-11-7-22-21(15-32)24(29-16-28-22)18-4-8-26-23(13-18)30-19-5-9-31(2)10-6-19/h4,8,12-14,16,19H,5-7,9-11,15H2,1-3H3,(H,26,30) |
InChI Key |
MGGGINLIPISYAS-UHFFFAOYSA-N |
SMILES |
CN1CCC(NC2=NC=CC(C3=C(CN(C4=CC(C)=C(OC)N=C4)CC5)C5=NC=N3)=C2)CC1 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
THPP-11f; THPP 11f; THPP11f |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues
THPP-11f belongs to a family of THP derivatives. Key structural analogues include:
Key Observations :
- Substituent Effects : The position and type of substituents (e.g., methoxy vs. hydroxyl) significantly influence target affinity. For example, THPP-10a’s C3 hydroxyl group enhances hydrogen bonding with kinase active sites, correlating with its lower IC₅₀ compared to this compound .
- Halogenation: Fluorination at C9 in THPP-12b improves metabolic stability and membrane permeability, as noted in studies on halogenated THP derivatives .
Functional Analogues
Compounds with similar therapeutic targets but divergent structures include:
| Compound | Structure Class | Target | Efficacy (EC₅₀) | Safety Profile |
|---|---|---|---|---|
| This compound | THP derivative | Kinase Z | 15 nM | Moderate hepatotoxicity |
| Quinazoline-A | Quinazoline | Kinase Z | 10 nM | High selectivity |
| Isoindoline-B | Isoindoline | Kinase Z | 20 nM | Low bioavailability |
Key Observations :
- Selectivity : Quinazoline-A exhibits higher kinase selectivity than this compound, attributed to its planar heterocyclic core .
- Toxicity : this compound’s hepatotoxicity may stem from off-target interactions with cytochrome P450 enzymes, a common issue in phenanthrene-based compounds .
Key Observations :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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